tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane is a specialized chemical compound with the molecular formula and a molar mass of 384.33 g/mol. This compound features a tert-butyl group, a dimethylsilane moiety, and an iodine-substituted naphthalene ring, making it a significant derivative in organic synthesis and materials science. Its unique structure allows for various chemical reactions, which are essential in synthetic organic chemistry.
tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane is classified as an organosilicon compound due to the presence of silicon in its structure. It falls under the category of silanes and is particularly noted for its reactivity involving the iodine atom and the silane group.
The synthesis of tert-butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane typically involves the reaction of 4-iodonaphthol with tert-butyl(dimethyl)silyl chloride. This reaction is facilitated by a base such as triethylamine to deprotonate the alcohol, allowing for nucleophilic substitution at the silicon atom.
The molecular structure of tert-butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane can be represented using various notations:
InChI=1S/C16H21IOSi/c1-16(2,3)19(4,5)18-15-11-10-14(17)12-8-6-7-9-13(12)15/h6-11H,1-5H3
CC(C)(C)[Si](C)(C)OC1=CC=C(C2=CC=CC=C21)I
The compound has a predicted density of approximately and a boiling point around . These properties indicate its stability under various conditions .
tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane can participate in several types of chemical reactions:
Reagents used in these reactions include:
The mechanism of action for tert-butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane involves its ability to undergo diverse chemical transformations that allow it to interact with various molecular targets. For instance, in biological systems, it may modulate enzyme activity or receptor interactions due to its structural characteristics .
Property | Value |
---|---|
Molecular Formula | C16H21IOSi |
Molecular Weight | 384.33 g/mol |
Density | 1.334 g/cm³ (predicted) |
Boiling Point | 368.2 °C (predicted) |
The compound exhibits stability under standard laboratory conditions but may react under specific conditions due to the presence of reactive iodine and silicon functionalities.
tert-butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane finds applications primarily in scientific research, particularly in organic synthesis where it serves as an intermediate for more complex molecules. Its ability to participate in substitution reactions makes it valuable for synthesizing new compounds with potential pharmaceutical applications . Additionally, it may be used in materials science for developing silane-based coatings or polymers due to its unique properties.
This comprehensive overview highlights the significance of tert-butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane in both synthetic chemistry and potential industrial applications, showcasing its versatility as a chemical building block.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: